molecular formula C16H16N8O2S2 B2587896 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2320724-67-0

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2587896
CAS RN: 2320724-67-0
M. Wt: 416.48
InChI Key: ZUMPHRVQUXWHNU-UHFFFAOYSA-N
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Description

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H16N8O2S2 and its molecular weight is 416.48. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isozymes

A series of benzenesulfonamides, including structures related to the compound , was investigated for their ability to inhibit human carbonic anhydrases (CAs), which are enzymes involved in many physiological processes. The study found low nanomolar activity against hCA II, a cytosolic enzyme, with these sulfonamides. These compounds also significantly inhibited CA IX and XII, which are transmembrane, tumor-associated isoforms, suggesting potential applications in cancer research (Alafeefy et al., 2015).

Hybrid Sulfonamide Compounds

Another study focused on the hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties. This approach leads to sulfonamide hybrids with a wide variety of biological activities, indicating the potential for designing more useful drugs in the future. This research highlights the broad applicability of sulfonamide-based compounds in medicinal chemistry (Ghomashi et al., 2022).

Potential Insecticidal Agents

Research into bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, includes compounds with structural similarities to the one . These studies aim to discover new, effective pest control agents, showcasing the compound's relevance in agricultural sciences (Soliman et al., 2020).

Antimicrobial Activity

Sulfonamide and sulfinyl compound derivatives, including triazolo[1,5-a]pyridine and pyrimidine, were synthesized and screened for their antimicrobial activity. This research suggests potential applications of these compounds in developing new antimicrobials (Abdel-Motaal & Raslan, 2014).

Mechanism of Action

The mechanism of action of such compounds often involves interactions with specific target receptors, leading to changes in cellular processes . The exact targets and mode of action would depend on the specific compound and its structure.

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors such as solubility, permeability, stability, and metabolic susceptibility can influence the bioavailability of the compound .

The molecular and cellular effects, as well as the influence of environmental factors, would also be specific to the compound and its targets. For example, some compounds might be more effective or stable under certain pH conditions, temperatures, or in the presence of certain cofactors .

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2S2/c1-10-17-18-14-6-7-15(19-24(10)14)23-8-11(9-23)22(2)28(25,26)13-5-3-4-12-16(13)21-27-20-12/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMPHRVQUXWHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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